

Application Notes and Protocols: NNC 11-1607

Radioligand Binding Assay in CHO Cells

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Compound of Interest

Compound Name: NNC 11-1607

Cat. No.: B1679355

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Introduction

NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).^{[1][2]} These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are key targets for therapeutic intervention in a variety of central nervous system disorders, including Alzheimer's disease and schizophrenia.^{[1][2]}

Characterizing the binding affinity of novel compounds like **NNC 11-1607** to its target receptors is a critical step in the drug discovery process. This document provides detailed protocols for conducting a radioligand binding assay in Chinese Hamster Ovary (CHO) cells stably expressing either the human M1 or M4 muscarinic receptor, using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

Data Presentation

The binding affinity of **NNC 11-1607** for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in CHO cells has been determined through radioligand binding assays. The data, presented as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.

Receptor Subtype	pKi
M1	8.6[3]
M2	8.2
M3	8.1
M4	8.1
M5	8.2

Experimental Protocols

Cell Culture and Membrane Preparation

Materials:

- CHO cells stably expressing the human M1 or M4 muscarinic acetylcholine receptor
- Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, supplemented with a protease inhibitor cocktail
- Sucrose Buffer: Lysis buffer containing 10% sucrose
- BCA Protein Assay Kit

Protocol:

- Culture the CHO-M1 or CHO-M4 cells in appropriate culture flasks until they reach 80-90% confluency.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.

- Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Polytron homogenizer on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
- Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
- Determine the protein concentration of the membrane preparation using the BCA Protein Assay Kit.
- Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay ([³H]NMS)

Materials:

- CHO-M1 or CHO-M4 cell membrane preparation
- [³H]NMS (specific activity ~80 Ci/mmol)
- **NNC 11-1607**
- Atropine (for non-specific binding determination)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[4]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B)

- Cell harvester
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

Protocol:

- On the day of the assay, thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 10-20 µg of protein per well).
- Prepare serial dilutions of **NNC 11-1607** in Assay Buffer.
- In a 96-well plate, set up the following reactions in triplicate:
 - Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]NMS (at a final concentration near its K_d, e.g., 1 nM), and 150 µL of the diluted membrane preparation.
 - Non-specific Binding: 50 µL of Atropine (1 µM final concentration), 50 µL of [³H]NMS, and 150 µL of the diluted membrane preparation.^[4]
 - Competition Binding: 50 µL of each **NNC 11-1607** dilution, 50 µL of [³H]NMS, and 150 µL of the diluted membrane preparation.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials.

- Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

Data Analysis

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- For the competition assay, plot the percentage of specific binding against the logarithm of the **NNC 11-1607** concentration.
- Determine the IC₅₀ value (the concentration of **NNC 11-1607** that inhibits 50% of the specific [³H]NMS binding) from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism).
- Calculate the inhibitory constant (K_i) for **NNC 11-1607** using the Cheng-Prusoff equation:

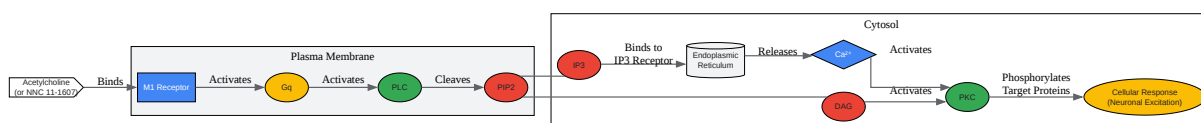
$$K_i = IC_{50} / (1 + [L]/K_d)$$

Where:

- [L] is the concentration of the radioligand ([³H]NMS) used in the assay.
- K_d is the equilibrium dissociation constant of the radioligand for the receptor.

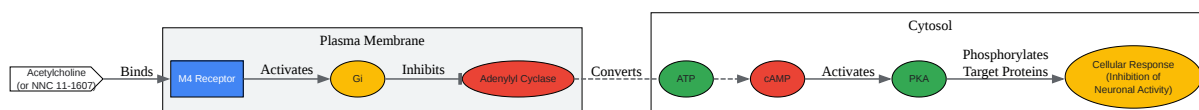
Visualizations

Signaling Pathways



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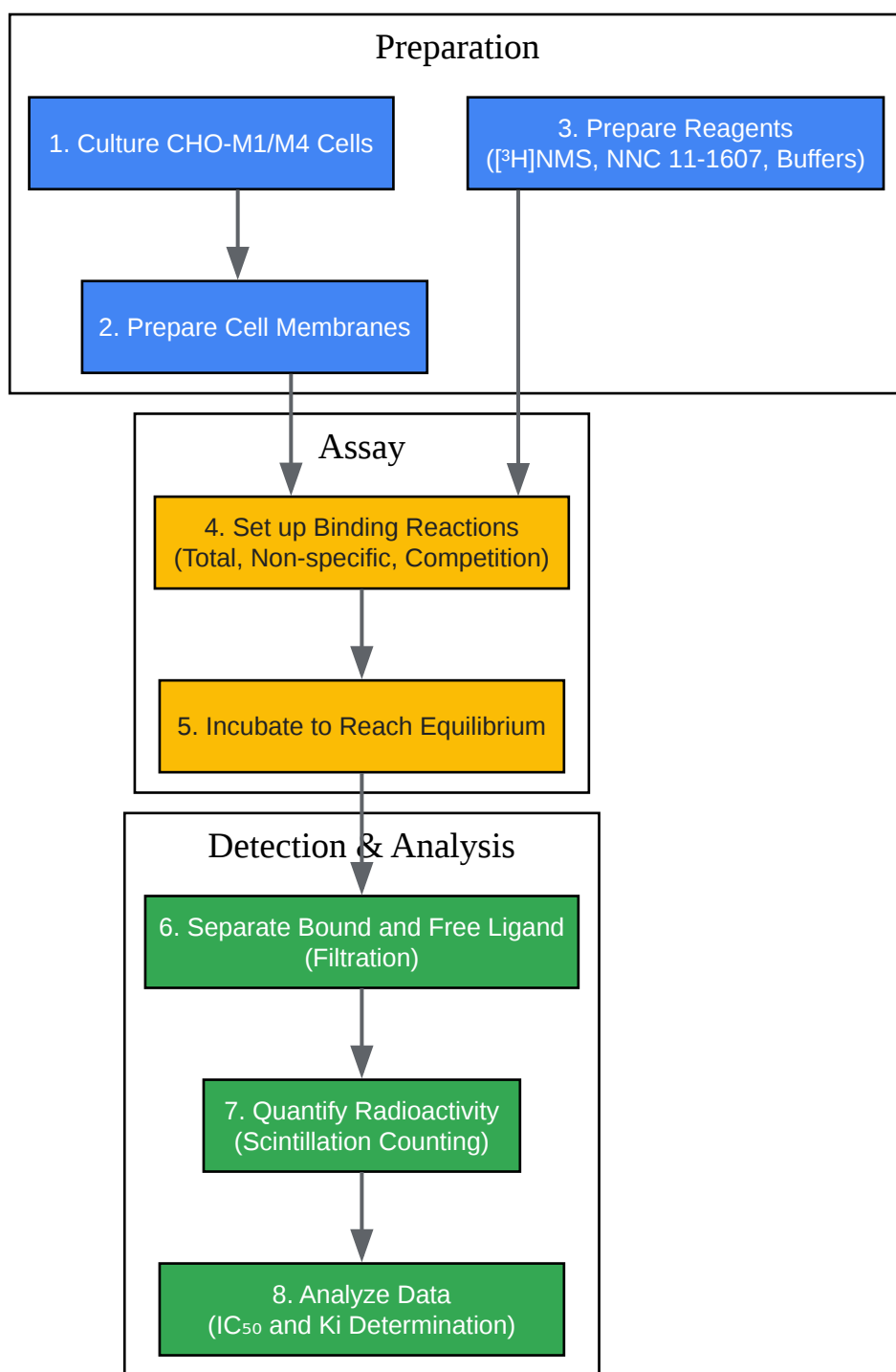
Caption: M1 Muscarinic Receptor Signaling Pathway.



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Caption: M4 Muscarinic Receptor Signaling Pathway.

Experimental Workflow



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Caption: Radioligand Binding Assay Workflow.

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